molecular formula C19H13FN6S B14928728 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928728
M. Wt: 376.4 g/mol
InChI Key: LDIWLLQJQZGJKW-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features multiple fused ring systems and a fluorinated phenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the cyclopenta[4,5]thieno ring system, and the triazolo[1,5-c]pyrimidine core. Each step may require specific reagents and conditions, such as:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Construction of the cyclopenta[4,5]thieno ring: This might involve a cyclization reaction using a suitable precursor.

    Assembly of the triazolo[1,5-c]pyrimidine core: This could be done via a condensation reaction involving a triazole and a pyrimidine derivative.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification processes: Implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can also affect its properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways involved in disease.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties.

Properties

Molecular Formula

C19H13FN6S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C19H13FN6S/c20-11-6-4-10(5-7-11)13-8-14(24-23-13)17-22-18-16-12-2-1-3-15(12)27-19(16)21-9-26(18)25-17/h4-9H,1-3H2,(H,23,24)

InChI Key

LDIWLLQJQZGJKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=NN5)C6=CC=C(C=C6)F

Origin of Product

United States

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